molecular formula C20H17ClN6O B2953066 3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-75-2

3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2953066
CAS No.: 881073-75-2
M. Wt: 392.85
InChI Key: KQXOADSCBKUNPW-UHFFFAOYSA-N
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Description

3-Chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzohydrazide moiety substituted with a chloro group at the 3-position and a 3,4-dimethylphenyl group attached to the pyrazole ring. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition, antimicrobial, and anti-inflammatory properties . The pyrazolo[3,4-d]pyrimidine core is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

3-chloro-N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O/c1-12-6-7-16(8-13(12)2)27-19-17(10-24-27)18(22-11-23-19)25-26-20(28)14-4-3-5-15(21)9-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXOADSCBKUNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multi-step reactions starting with readily available precursors

Industrial Production Methods: On an industrial scale, the production requires stringent control of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and lead to the formation of new derivatives.

  • Substitution: The presence of chlorine and other functional groups allows for nucleophilic substitution reactions, providing pathways for the synthesis of various analogs.

Common Reagents and Conditions Used: Reagents commonly used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Conditions vary but often involve solvents like dichloromethane or ethanol, and controlled temperatures.

Major Products Formed: The reactions typically yield a range of products, depending on the specific conditions and reagents used. These products can include oxidized derivatives, reduced forms, and various substituted analogs, each with unique properties.

Scientific Research Applications

3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is utilized in multiple scientific disciplines:

  • Chemistry: Used as a building block for the synthesis of complex molecules and materials.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for therapeutic applications due to its unique molecular structure.

  • Industry: Utilized in the development of novel materials and compounds with specific desired properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The precise pathways involved can include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzohydrazide or pyrazole rings:

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity/Notes
3-Chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (Target) C22H19ClN6O 3-Cl, 3,4-dimethylphenyl 418.88 (calc.) Not explicitly reported; inferred kinase/antimicrobial activity
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide C20H17ClN6O2 4-OCH3, 3-Cl-4-CH3C6H3 408.85 Unspecified; likely similar pharmacological profile
N′-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide C22H22N6O3 3,4-(OCH3)2, 3,4-(CH3)2C6H3 418.46 Enhanced solubility due to electron-donating OCH3 groups
N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide C16H16ClN7O Propanehydrazide, 3-Cl-4-CH3C6H3 365.80 Reduced hydrophobicity vs. benzohydrazide derivatives

Key Observations :

  • Substituent Position and Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the benzohydrazide moiety enhance stability and binding affinity to hydrophobic enzyme pockets, while electron-donating groups (e.g., OCH3) improve solubility .
  • Aromatic vs.
Physicochemical Properties
Property Target Compound 4-Methoxy Analogue 3,4-Dimethoxy Analogue
Molecular Weight 418.88 408.85 418.46
LogP (Predicted) ~3.5 (hydrophobic) ~2.8 (moderate solubility) ~2.2 (high solubility)
Melting Point Not reported Not reported Not reported

Methoxy groups counterbalance this by improving solubility .

Biological Activity

3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H20ClN7OC_{24}H_{20}ClN_7O, with a molecular weight of 457.9 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC24H20ClN7O
Molecular Weight457.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and cyclin D1 .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro studies indicated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited low micromolar potencies against cancer cells while displaying minimal toxicity towards normal human cells .
  • Antiparasitic Activity : Another research effort focused on the antiparasitic activity of pyrazole derivatives against Trypanosoma cruzi and Leishmania infantum. The compounds demonstrated effective inhibition of parasite growth without significant cytotoxicity to host cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives inhibit key enzymes involved in cancer proliferation and inflammation.
  • Induction of Apoptosis : The ability to trigger programmed cell death pathways is crucial for their anticancer effects.
  • Membrane Disruption : The antimicrobial activity is likely due to the disruption of bacterial membranes leading to cell lysis.

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